N-Acetyl-D-Glucosamine 3,4-Diacetate
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Overview
Description
N-Acetyl-D-Glucosamine 3,4-Diacetate is a biochemical compound with the molecular formula C12H19NO8 and a molecular weight of 305.28 . It is a derivative of N-Acetyl-D-Glucosamine, which is an important amino sugar found in various biological systems. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-Glucosamine 3,4-Diacetate typically involves the acetylation of N-Acetyl-D-Glucosamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 3 and 4 positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-Glucosamine 3,4-Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetyl groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucosamine derivatives.
Scientific Research Applications
N-Acetyl-D-Glucosamine 3,4-Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a component of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of osteoarthritis and other joint disorders.
Industry: Utilized in the production of various biochemicals and as a research reagent in proteomics
Mechanism of Action
The mechanism of action of N-Acetyl-D-Glucosamine 3,4-Diacetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, it can be incorporated into glycoproteins and glycolipids, affecting cellular signaling and structural integrity .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine (GlcNAc): A simpler derivative of glucosamine, widely used in biological research.
N-Acetyl-D-Glucosamine 6-Acetate: Another acetylated derivative with similar properties but different acetylation positions.
Uniqueness
N-Acetyl-D-Glucosamine 3,4-Diacetate is unique due to its specific acetylation at the 3 and 4 positions, which imparts distinct chemical and biological properties. This selective acetylation allows for targeted interactions in biochemical pathways and makes it a valuable tool in research .
Properties
Molecular Formula |
C12H19NO8 |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
[(3S,6S)-5-acetamido-4-acetyloxy-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C12H19NO8/c1-5(15)13-9-11(20-7(3)17)10(19-6(2)16)8(4-14)21-12(9)18/h8-12,14,18H,4H2,1-3H3,(H,13,15)/t8?,9?,10-,11?,12+/m1/s1 |
InChI Key |
JCTNUTZHSLBEBB-HCZNEQIXSA-N |
Isomeric SMILES |
CC(=O)NC1[C@H](OC([C@H](C1OC(=O)C)OC(=O)C)CO)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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